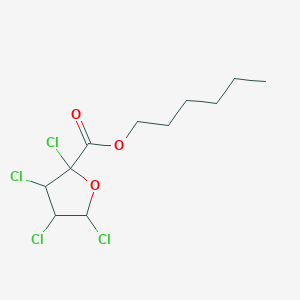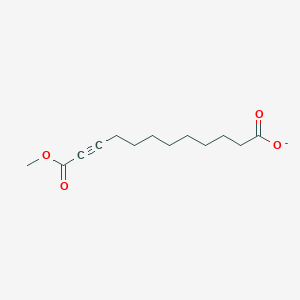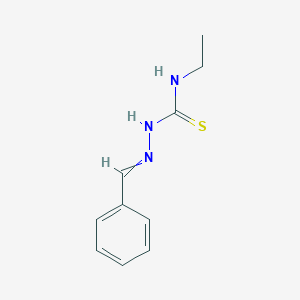
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is a chemical compound with the molecular formula C10H13N3S It is a derivative of hydrazinecarbothioamide, featuring an ethyl group and a phenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- can be synthesized through the reaction of hydrazinecarbothioamide with ethyl iodide and benzaldehyde. The reaction typically involves the following steps:
Formation of N-ethylhydrazinecarbothioamide: Hydrazinecarbothioamide reacts with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylhydrazinecarbothioamide.
Condensation with Benzaldehyde: The N-ethylhydrazinecarbothioamide is then condensed with benzaldehyde to yield Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactivity of hydrazine derivatives.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylmethylene derivatives.
科学的研究の応用
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylmethylene group allows for specific interactions with aromatic amino acids in proteins, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Hydrazinecarbothioamide: The parent compound, lacking the ethyl and phenylmethylene groups.
N-ethylhydrazinecarbothioamide: Similar structure but without the phenylmethylene group.
Phenylmethylenehydrazinecarbothioamide: Lacks the ethyl group.
Uniqueness
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is unique due to the presence of both the ethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. These groups enhance its potential for specific interactions in biological systems and its utility in organic synthesis.
特性
CAS番号 |
80550-04-5 |
|---|---|
分子式 |
C10H13N3S |
分子量 |
207.30 g/mol |
IUPAC名 |
1-(benzylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-11-10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,11,13,14) |
InChIキー |
WFIJEOHXOXINNT-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NN=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


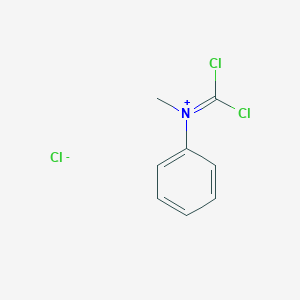

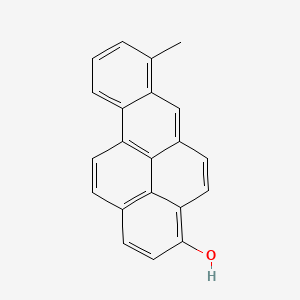
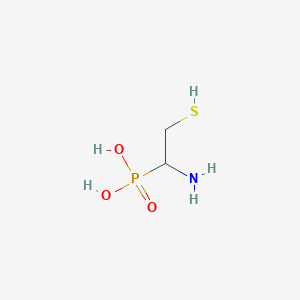
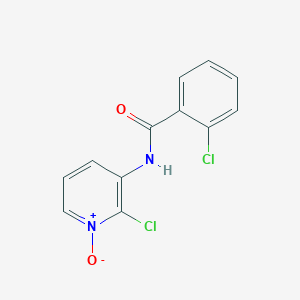
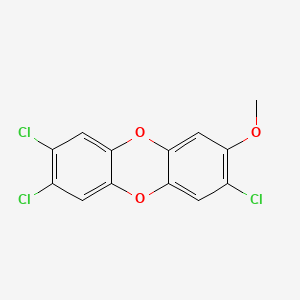


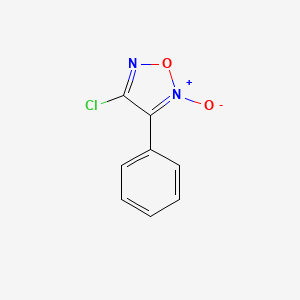

![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
